synthesis and characterization of 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate
synthesis and characterization of 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl Methacrylate
Introduction
In the landscape of advanced materials, fluorinated polymers represent a unique and highly valuable class of macromolecules. Their distinct properties—including exceptional chemical inertness, thermal stability, low surface energy, and both hydrophobicity and lipophobicity—stem from the high electronegativity and stability of the carbon-fluorine bond.[1] These characteristics have made them indispensable in a wide range of fields. In recent years, the focus has increasingly shifted towards their biomedical applications, where they are leveraged to enhance drug stability, improve bioavailability, and create advanced drug delivery systems.[2][3][4]
This guide focuses on a specific, functionalized fluoromonomer: 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate . This molecule is strategically designed with three key structural motifs:
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A perfluorinated alkyl chain (-C₇F₁₅) which imparts the characteristic properties of fluoropolymers.
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A secondary hydroxyl group (-OH) that provides a site for further chemical modification or can influence solubility and interfacial properties.
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A methacrylate group , a readily polymerizable functional group, allowing for its incorporation into larger polymer chains via free-radical polymerization.
This combination makes it a versatile building block for creating sophisticated fluoropolymers tailored for specialized applications, from biocompatible coatings for medical devices to nanoparticle-based drug delivery vehicles.[3][5] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, purification, and detailed structural characterization of this monomer, grounded in established chemical principles and analytical techniques.
Synthesis Pathway and Rationale
The synthesis of 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate is most effectively achieved through the nucleophilic ring-opening of an epoxide. The chosen pathway involves the reaction of 3-(Perfluoro-5-methylhexyl)-1,2-epoxypropane with methacrylic acid .
Reaction Causality:
-
Epoxide Ring-Opening: This is a classic and efficient method for creating 1,2-difunctionalized compounds. The strained three-membered ring of the epoxide is susceptible to nucleophilic attack.
-
Nucleophile: Methacrylic acid serves as the nucleophile, with its carboxylate group attacking one of the epoxide carbons. It also directly incorporates the required methacrylate functionality.
-
Catalyst: A catalyst, typically a Lewis acid or a tertiary amine, is used to activate the epoxide ring, making it more electrophilic and accelerating the reaction rate. For this synthesis, a chromium-based catalyst like iron (III) trichloride is effective.
-
Inhibitor: The reaction is performed in the presence of a radical inhibitor, such as monomethyl ether hydroquinone (MEHQ), to prevent the premature polymerization of the methacrylate group at the elevated temperatures required for the synthesis.[6]
Caption: Synthesis of the target monomer via epoxide ring-opening.
Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Formula | Notes |
| 3-(Perfluoro-5-methylhexyl)-1,2-epoxypropane | N/A | C₉H₅F₁₅O | Starting fluoro-epoxide |
| Methacrylic Acid | 79-41-4 | C₄H₆O₂ | Nucleophile, freshly distilled |
| Iron (III) trichloride (anhydrous) | 7705-08-0 | FeCl₃ | Catalyst |
| Monomethyl ether hydroquinone (MEHQ) | 150-76-5 | C₇H₈O₂ | Polymerization inhibitor |
| Toluene | 108-88-3 | C₇H₈ | Solvent, anhydrous |
| Sodium Bicarbonate (sat. aq. solution) | 144-55-8 | NaHCO₃ | For neutralization |
| Magnesium Sulfate (anhydrous) | 7487-88-9 | MgSO₄ | Drying agent |
Procedure:
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Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a thermometer, a magnetic stirrer, and a constant pressure dropping funnel.
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Reagent Charging: To the flask, add the catalyst (e.g., 0.025 mol of Iron (III) trichloride), the inhibitor (MEHQ), and 1.0 mol of methacrylic acid.[6]
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Heating: Place the flask in a water bath and begin stirring. Heat the mixture to 80-85°C.[6]
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Substrate Addition: Slowly add 1.1 mol of 3-(Perfluoro-5-methylhexyl)-1,2-epoxypropane via the dropping funnel over a period of 1.5 to 2 hours, maintaining the reaction temperature.[6]
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Reaction: After the addition is complete, continue to stir the reaction mixture at 80-85°C for an additional 1 to 1.5 hours to ensure completion.[6] Monitor the reaction progress by checking for the disappearance of the epoxide via Thin Layer Chromatography (TLC).
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Work-up & Purification:
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Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
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Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove unreacted methacrylic acid), followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Final Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the final product, 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate, as a clear liquid.[7]
Structural Characterization
Confirming the identity and purity of the synthesized monomer is critical. A multi-technique approach is employed for unambiguous characterization.
Caption: Workflow for the structural characterization of the monomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule.
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¹H-NMR (Proton NMR): This technique confirms the presence of the methacrylate and hydroxypropyl linker protons.
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¹⁹F-NMR (Fluorine-19 NMR): Essential for verifying the structure of the perfluorinated chain. ¹⁹F NMR is highly sensitive, has a 100% natural abundance, and a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[8][9]
-
¹³C-NMR (Carbon-13 NMR): Provides information on the carbon skeleton of the entire molecule.
Predicted NMR Data:
| Technique | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H-NMR | ~6.1 and ~5.6 | 2 x s | C=CH₂ (vinyl protons) |
| ~4.0-4.3 | m | -OCH₂- and -CH(OH)- | |
| ~3.8 | d | -OH | |
| ~2.5 | m | -CH₂-CF₂- | |
| ~1.95 | s | -CH₃ (methacrylate methyl) | |
| ¹⁹F-NMR | -81 | m | -CF(CF₃)₂ |
| -110 to -130 | m | -CF₂- groups | |
| -185 | m | -CF(CF₃)₂ | |
| ¹³C-NMR | ~167 | s | C=O (ester) |
| ~136 | s | C=CH₂ | |
| ~126 | t | C=CH₂ | |
| ~108-120 | m | Perfluorinated carbons | |
| ~68 | s | -OCH₂- | |
| ~65 | s | -CH(OH)- | |
| ~35 | t | -CH₂-CF₂- | |
| ~18 | s | -CH₃ (methacrylate methyl) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Expected Characteristic FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3500 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~2960 | C-H stretch | Alkyl CH₂ and CH₃ |
| ~1720 | C=O stretch | Ester carbonyl |
| ~1640 | C=C stretch | Methacrylate vinyl |
| 1100-1300 (strong) | C-F stretch | Perfluoroalkyl chain |
The presence of a broad peak around 3450 cm⁻¹ for the hydroxyl group, a sharp, strong peak around 1720 cm⁻¹ for the ester carbonyl, and very strong, complex absorptions in the 1100-1300 cm⁻¹ region are definitive indicators of a successful synthesis.[10][11]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which validates the elemental composition.
-
Molecular Formula: C₁₄H₁₁F₁₅O₃
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Molecular Weight: 512.21 g/mol [12][]
-
Expected Result: In an electrospray ionization (ESI) mass spectrum, one would expect to find the protonated molecular ion [M+H]⁺ at m/z 513.22 or the sodium adduct [M+Na]⁺ at m/z 535.20. Analysis of perfluoroalkyl substances can sometimes be challenging, and fragmentation is common.[14] Characteristic fragment ions corresponding to the loss of water or parts of the alkyl chain would provide additional structural evidence.
Potential Applications and Outlook
The unique trifunctional nature of 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate makes it a highly valuable monomer for materials science and drug development. Polymers and copolymers synthesized from this monomer can be used in:
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Drug Delivery: Forming the core or shell of nanoparticles to encapsulate and deliver therapeutic agents. The fluorinated component can enhance stability and create a barrier against biological degradation.[2][5]
-
Biocompatible Coatings: Creating low-friction, chemically resistant, and biocompatible coatings for medical implants and devices.[3]
-
Specialty Membranes and Sensors: The combination of hydrophobic and hydrophilic moieties can be exploited in the design of advanced separation membranes or responsive sensor surfaces.
Safety and Handling
Working with per- and polyfluoroalkyl substances (PFAS) requires adherence to strict safety protocols due to their persistence and potential health effects.[15][16][17]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (nitrile or butyl), a lab coat, and sealed safety goggles.[18][19]
-
Ventilation: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[19]
-
Waste Disposal: Dispose of all chemical waste, including unused reagents and reaction byproducts, according to institutional and local environmental regulations for halogenated organic compounds.
By following the detailed synthesis and characterization protocols outlined in this guide, researchers can reliably produce and validate this versatile fluorinated monomer, paving the way for innovation in advanced materials and biomedical applications.
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- 2-Hydroxypropyl methacrylate synthesis. ChemicalBook.
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